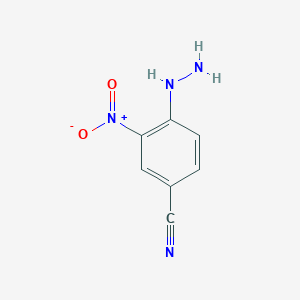
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This compound is characterized by a pyrazole ring substituted with a cyclopropyl group at the 3-position and a methyl group at the 1-position, along with an amine group at the 5-position. It is a solid at ambient temperature and has a boiling point of 120-123°C .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
It is mentioned as a specialty product for proteomics research , indicating that it may interact with proteins or enzymes in the body.
Mode of Action
The compound contains an amino group, which is a common reactive center and can react with acids or acyl groups to form corresponding salts or amides . This suggests that it may interact with its targets through a variety of mechanisms, potentially including covalent bonding or ionic interactions.
Biochemical Pathways
Given its potential use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
Its solubility in different solvents suggests that it may have good bioavailability.
Result of Action
It has been used in proteomics research , suggesting that it may have effects at the protein level.
Action Environment
It is known that the compound is stable at ambient temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with methyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol at a temperature of around 45°C, followed by the addition of sodium ethoxide to facilitate cyclization .
Industrial Production Methods: In an industrial setting, the production of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group at the 5-position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Acylation: The amine group can be acylated using acyl chlorides to form amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Acylation: Acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Nucleophilic Substitution: Various substituted pyrazoles.
Oxidation: Nitroso or nitro derivatives.
Acylation: Amides.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-cyclopropyl-1H-pyrazole: Similar structure but with an amino group at the 3-position instead of the 5-position.
3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness: 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other pyrazole derivatives .
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWPIRLFHZSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370673 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118430-74-3 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
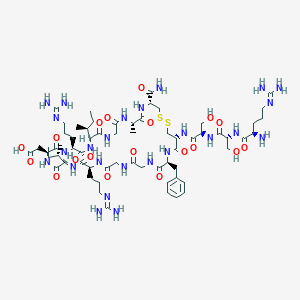
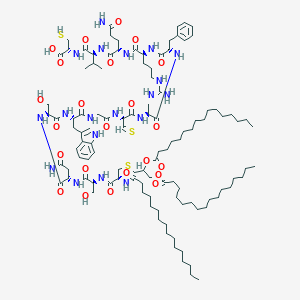
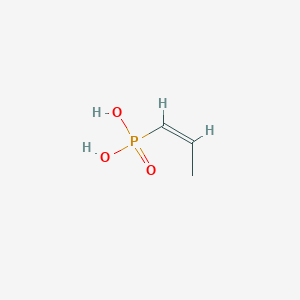
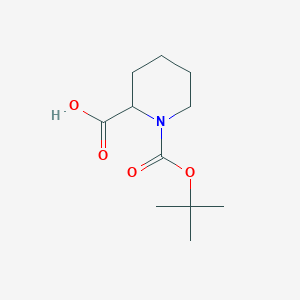

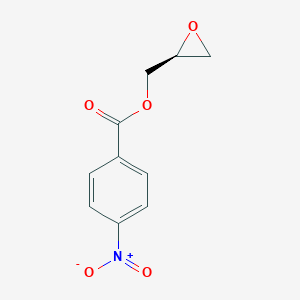

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![3H-1,2,4-Triazolo[4,3-a]benzimidazol-3-one,1,2-dihydro-(9CI)](/img/structure/B38955.png)
